molecular formula C19H19F3N2O4S B2892109 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2109447-04-1

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Numéro de catalogue: B2892109
Numéro CAS: 2109447-04-1
Poids moléculaire: 428.43
Clé InChI: LIQAFWQNFPGYPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane features an 8-azabicyclo[3.2.1]octane core with two critical substituents:

  • 3-Position: A pyridin-2-yloxy group, contributing aromatic and hydrogen-bonding capabilities.
  • 8-Position: A 2-(trifluoromethoxy)benzenesulfonyl group, introducing sulfonyl functionality and trifluoromethoxy-derived lipophilicity.

Propriétés

IUPAC Name

3-pyridin-2-yloxy-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-16-5-1-2-6-17(16)29(25,26)24-13-8-9-14(24)12-15(11-13)27-18-7-3-4-10-23-18/h1-7,10,13-15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQAFWQNFPGYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the pyridin-2-yloxy and trifluoromethoxybenzenesulfonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process, making it more cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

Structural Analogues with Sulfonyl Substituents

Key analogues with sulfonyl or benzenesulfonyl groups at the 8-position include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activity Reference
Target Compound 3-(Pyridin-2-yloxy), 8-[2-(trifluoromethoxy)benzenesulfonyl] Not explicitly listed Hypothesized high lipophilicity due to trifluoromethoxy group; potential CNS activity. N/A
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(Pyridin-2-ylsulfonyl), 8-carboxamide C₂₀H₂₀F₃N₃O₃S Irritant (safety note); stored at 2–8°C; used in receptor-binding studies.
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8-(2-Bromophenylsulfonyl), 3-triazolyl C₁₅H₁₇BrN₄O₂S Bromine enhances electrophilicity; triazole may improve metabolic stability.
tropifexor (Farnesoid X receptor agonist) 3-(Oxazolylmethoxy), 8-benzothiazole C₂₇H₂₃F₄N₃O₅S Agonist activity; trifluoromethoxy group enhances target binding and bioavailability.

Key Observations :

  • The trifluoromethoxy group in the target compound likely improves membrane permeability compared to bromine () or carboxamide () substituents .

Analogues with Pyridin-2-yloxy or Aromatic Substituents

Compound Name Substituents (Position) Molecular Formula Key Properties/Activity Reference
3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane 3-(Pyridin-2-yloxy), 8-benzoyl C₂₄H₂₃N₃O₃ Dual pyridinyloxy groups may increase π-π stacking; used in preclinical research.
(1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 3-(Pyrazinyloxy), 8-sulfonamide C₁₈H₂₂N₄O₃S Enhanced solubility due to pyrazinyloxy; sulfonamide group aids in crystallinity.
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane 3-Bis(4-fluorophenyl)methoxy, 8-cyclopropyl C₂₈H₂₈F₂NO Fluorine atoms improve metabolic stability; cyclopropyl enhances rigidity.

Key Observations :

  • The pyridin-2-yloxy group in the target compound may offer superior hydrogen-bonding interactions compared to pyrazinyloxy () or non-aromatic substituents .
  • Fluorinated groups (e.g., 4-fluorobenzyl in ) are prevalent in analogues, aligning with the target’s trifluoromethoxy moiety to optimize pharmacokinetics .

Physicochemical Properties :

  • LogP : The trifluoromethoxy group in the target compound likely increases logP (lipophilicity) compared to carboxamide () or hydroxylated analogues ().
  • Stability : Sulfonyl groups (e.g., ) enhance thermal stability but may require low-temperature storage to prevent degradation .

Activité Biologique

The compound 3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F3N2O4S
  • SMILES Notation : CC1(C2=C(C1)C(=C(C(=C2)OCCN(C)C)S(=O)(=O)C)F)C(F)(F)C

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and potential therapeutic applications in treating neurological disorders. Below are key areas of interest:

1. Dopamine Transporter Inhibition

Research indicates that compounds similar to this structure may act as potent inhibitors of the dopamine transporter (DAT), which is crucial in regulating dopamine levels in the brain. Inhibition of DAT can lead to increased dopamine availability, suggesting potential applications in treating conditions like depression and ADHD.

2. Serotonin Transporter Interaction

Studies have shown that related compounds can also affect serotonin transporters (SERT), which play a significant role in mood regulation. This dual action on both DAT and SERT could provide a broader therapeutic effect for mood disorders.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar bicyclic structures exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: DAT and SERT Inhibition

A study published in PubMed investigated the effects of bicyclic compounds on DAT and SERT inhibition. The results indicated that these compounds exhibited IC50 values ranging from 7 to 43 nM for DAT, demonstrating significant selectivity over SERT inhibition . This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.

Case Study 2: Neuroprotective Properties

In a study focusing on neuroprotection, researchers evaluated the effects of structurally similar compounds on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and promoted cell survival, indicating potential for further development as neuroprotective agents .

Data Tables

PropertyValue
Molecular Weight373.37 g/mol
LogP3.45
SolubilitySoluble in DMSO
Targeted ReceptorsDAT, SERT

Q & A

Q. Advanced SAR Methodology

Functional group variation : Replace the trifluoromethoxy group with other electron-withdrawing substituents (e.g., nitro, chloro) to assess transporter affinity .

Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Maestro) to map interactions between the sulfonyl group and DAT/SERT binding pockets .

In vitro assays : Measure inhibition potency (IC₅₀) using radiolabeled ligand displacement in HEK293 cells expressing human transporters .

  • Example: Analogous tropane derivatives showed DAT IC₅₀ values of 12–150 nM, correlating with substituent hydrophobicity .

How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Q. Data Contradiction Analysis

Cross-validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

Dynamic effects : Consider rotameric equilibria or solvent-induced shifts (e.g., DMSO vs. CDCl₃) that may explain discrepancies .

X-ray crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for structurally related 8-azabicyclo derivatives .

What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

Q. Advanced PK Study Design

Rodent models : Administer intravenously (IV) and orally (PO) to determine bioavailability. Monitor plasma levels via LC-MS/MS over 24 hours .

BBB permeability : Use brain-to-plasma ratio assessments in mice, leveraging the compound’s logP (~3.5) to predict CNS penetration .

Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., sulfoxide formation) .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Q. Process Chemistry Considerations

Optimize reaction conditions : Replace DCM with toluene for safer large-scale reactions .

Catalytic methods : Explore Pd-catalyzed cross-coupling for pyridinyloxy group installation to improve yield .

Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

What computational tools are recommended for predicting off-target interactions of this compound?

Q. Advanced Computational Screening

Molecular docking : Use AutoDock Vina to screen against the ChEMBL database, focusing on GPCRs and ion channels .

Machine learning : Apply DeepChem models trained on Tox21 data to predict hepatotoxicity or cardiotoxicity .

MD simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, identifying potential membrane interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.